(5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
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Overview
Description
The compound is a complex organic molecule that contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a phenyl ring (a six-membered aromatic ring), and a piperazine ring (a six-membered ring with two nitrogen atoms). The presence of sulfur indicates that it might contain a thioether or a thione group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and groups within the molecule. The furan, phenyl, and piperazine rings are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan, phenyl, and piperazine rings, as well as the dichlorophenyl and thione groups. The electron-rich furan ring might undergo electrophilic substitution reactions, while the piperazine ring might participate in reactions with acids and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thione group and the potential for hydrogen bonding might affect its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of derivatives, including (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione, have been synthesized using both conventional and microwave irradiation methods. These compounds demonstrated significant anti-inflammatory and antibacterial activities, with specific derivatives showing potent antibacterial action. Molecular docking results suggest these compounds may serve as molecular templates for anti-inflammatory activity (Ravula et al., 2016).
Antitubercular Potential
Research on a series of derivatives, including the compound of interest, showed promising antibacterial, antifungal, and antitubercular activities. The synthesized products were characterized through elemental analyses and spectral studies, providing insights into their potential as antitubercular agents (Bhoot et al., 2011).
Inhibitor Properties
A study on arylisoxazole‐phenylpiperazines, closely related to the compound , revealed that these compounds can serve as selective acetylcholinesterase inhibitors. One specific derivative showed potent inhibitory activity, which is promising for applications in neurodegenerative disorders (Saeedi et al., 2019).
Antimicrobial Applications
Compounds structurally similar to this compound have been synthesized and evaluated for their in vitro antimicrobial properties. These compounds showed good to moderate activity against various bacterial strains, suggesting their potential utility in antimicrobial therapies (Mathew et al., 2020).
Catalysis and Chemical Reactions
The compound and its derivatives have been utilized in various chemical reactions and synthesis processes, demonstrating their utility in organic chemistry and potential in drug discovery and development (Yin et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c22-17-7-6-15(14-18(17)23)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYOZOSFVJGUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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